molecular formula C8H19NO B1266705 2-(Hexylamino)ethanol CAS No. 54596-69-9

2-(Hexylamino)ethanol

Cat. No. B1266705
CAS RN: 54596-69-9
M. Wt: 145.24 g/mol
InChI Key: MCIKGVLBLIZYRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(Hexylamino)ethanol often involves strategic reactions that ensure the incorporation of the hexylamino functionality into the ethanol framework. For instance, the synthesis of 2-(methyl-2-pyridinylamino)ethanol, a related compound, has been optimized to enhance reaction yield by adjusting reaction temperatures and post-treatment processes, ultimately achieving a significant improvement in yield up to 95% (L. Hui, 2006).

Molecular Structure Analysis

Molecular structure analysis of compounds akin to 2-(Hexylamino)ethanol involves quantum chemical calculations and density functional theory. Such studies provide insights into molecular orbital energies, bond lengths, bond angles, and charge distribution, contributing to a comprehensive understanding of the molecule's stability and reactivity. An example is the characterization of 1,2-diphenyl-2-(1-phenylethylamino)ethanol, which reveals its stable structure and low reactivity, highlighting the importance of such analyses in predicting molecular behavior (Zhou Chang-hu, 2013).

Chemical Reactions and Properties

The chemical reactivity of 2-(Hexylamino)ethanol is influenced by its functional groups. The presence of an amino group and an alcohol moiety allows it to participate in a variety of chemical reactions, such as condensation, alkylation, and acylation. These reactions are pivotal for synthesizing more complex molecules and materials. For instance, the synthesis and fungicidal activity study of 2-(1,5,3-dithiazepan-3-yl)ethanol highlight the compound's potential in producing S,N-containing heterocycles with significant biological activities (V. Akhmetova et al., 2014).

Scientific Research Applications

Electrochemiluminescence Studies

2-(Hexylamino)ethanol and its derivatives have significant applications in electrochemiluminescence (ECL) studies. For instance, 2-(dibutylamino)ethanol (DBAE) has been identified as an efficient co-reactant in the Ru(bpy)3^2+/DBAE ECL system, demonstrating potential for analytical chemistry applications, particularly in the sensitive detection of dopamine through inhibition of the ECL system (Xue et al., 2009). Additionally, the ECL of Ru(phen)3^2+/DBAE has been explored, revealing enhanced ECL emission intensity and potential for sensitive detection of Ru(phen)3^2+ (Parveen et al., 2013).

Extraction Applications

2-(Hexylamino)ethanol derivatives have been utilized in the extraction of alcohols from water. Research involving 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide demonstrated its efficacy in separating alcohols like ethanol and 1-butanol from water, highlighting a potential application in the renewable energy sector, particularly for biofuel production (Chapeaux et al., 2008).

Photodynamic Therapy in Cancer

Certain derivatives of 2-(Hexylamino)ethanol, like those involving zinc phthalocyanines, have been synthesized and characterized for their potential application in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrate excellent solubility in both organic and aqueous solutions, which is crucial for PDT applications (Çakır et al., 2013).

Exploration of Thermophysical Properties

Studies on various ethanolamines, including derivatives of 2-(Hexylamino)ethanol, have focused on their thermophysical properties, such as vapor pressure, liquid phase heat capacities, and phase behavior. Such research provides valuable insights for their application in various industrial and chemical processes (Soares et al., 2018).

properties

IUPAC Name

2-(hexylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-2-3-4-5-6-9-7-8-10/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIKGVLBLIZYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866433
Record name 2-(Hexylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hexylamino)ethanol

CAS RN

54596-69-9
Record name 2-(Hexylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54596-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexylaminoethanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-hexylaminoethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.846
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Synthesis routes and methods I

Procedure details

This procedure outlines the steps involved in ethoxylating n-hexyl amine to n-hexyl ethanolamine and n-hexyl diethanolamine. A suitable reactor must have cooling water, a heat source of 350° F., and pressure rating of 100 psig. The material of construction may be carbon steel, stainless steel, or glass-lined steel.
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Synthesis routes and methods II

Procedure details

In an alternate synthesis scheme for n-hexyl ethanolamine, the ethoxylation steps remained the same as above in sequence, temperature and pressure. However, the preferred weight fraction of n-hexyl amine to ethylene oxide was lowered to approximately 88 pounds n-hexyl amine to 12 pounds ethylene oxide to yield 100 pounds of reaction mass. The weight ratio of mono to di ethoxylates in the reaction mass was approximately 4.0-4.2 mono to 1.0 di. The purification section was also the same except the process was stopped after removal of n-hexyl amine overhead. The final bottoms fraction contained n-hexyl ethanolamine and some diethoxylates byproducts (less than 20% by weight).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Jonet, A Dassonville-Klimpt, S Da Nascimento… - Tetrahedron …, 2011 - Elsevier
Mefloquine derivatives, contrary to chloroquine derivatives have not been widely studied to date. Consequently, mefloquine and its derivatives still remain very attractive synthetic targets…
Number of citations: 30 www.sciencedirect.com

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